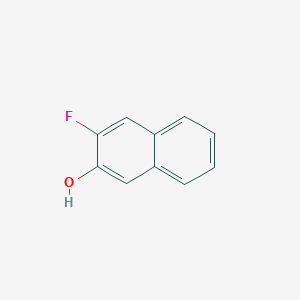

3-Fluoro-2-naphthol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-2-naphthol is a derivative of 2-naphthol, also known as β-naphthol . It is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position and a fluorine atom at the 3-position .

Synthesis Analysis

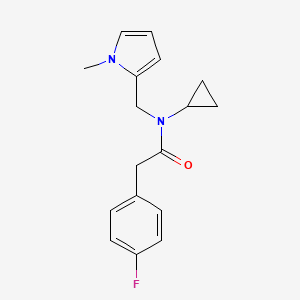

The synthesis of 3-Fluoro-2-naphthol can be achieved through various organic transformations. One approach involves the use of 2-naphthol as a starting material in multicomponent reactions . Another method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-naphthol is similar to that of 2-naphthol, with the addition of a fluorine atom at the 3-position . The molecular formula of 2-naphthol is C10H8O , and the addition of a fluorine atom would increase the molecular weight.Chemical Reactions Analysis

The chemical reactivity of 3-Fluoro-2-naphthol is influenced by the presence of the fluorine atom and the hydroxyl group. The electron-rich aromatic framework of 2-naphthol allows it to be utilized in several kinds of organic reactions . For instance, 2-naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2-naphthol are expected to be similar to those of 2-naphthol, with some differences due to the presence of the fluorine atom. For instance, 2-naphthol has a melting point of 122 °C . The presence of the fluorine atom could influence properties such as polarity, reactivity, and stability .Scientific Research Applications

- Researchers explore its potential as an antimalarial, antioxidant, antimicrobial, anti-inflammatory, and analgesic agent .

Pharmaceutical Chemistry and Drug Development

Fluorescence Probes and Sensors

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as schiff bases, are known for their diverse applications due to their interesting chemical properties, including their potential in nonlinear optics (nlo) .

Mode of Action

It’s known that the nlo properties of schiff base compounds are influenced by their molecular structure, symmetry, and conjugation within the molecule . Factors such as the presence of π-conjugated systems, electron-donating or electron-withdrawing substituents, and the overall geometry of the molecule play crucial roles in determining their NLO behavior .

Biochemical Pathways

It’s known that flavan-3-ols, a class of compounds with similar structures, are metabolized through various pathways involving both microbiota-mediated steps and mammalian enzyme-mediated conversions .

Safety and Hazards

Future Directions

The unique reactivity of 2-naphthol and its derivatives, including 3-Fluoro-2-naphthol, makes them fascinating candidates for organic chemists . There is considerable interest in the development of efficient synthetic strategies for producing these compounds, which hold a prominent position in medicinal chemistry due to their wide spectrum of biological activities . Future research may focus on designing new multicomponent strategies for the further exploitation of 2-naphthol and its derivatives for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name |

3-fluoronaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEUKPFAAKFUIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-naphthol | |

CAS RN |

324-40-3 |

Source

|

| Record name | 3-fluoronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine](/img/structure/B2478803.png)

![tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate](/img/structure/B2478805.png)

![2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2478806.png)

![1-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(4-methylpiperazin-1-yl)ethane-1,2-dione](/img/structure/B2478812.png)

![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2478818.png)